molecular formula C20H22N6O3 B6462804 2-{[1-(2-methoxypyridine-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2548989-03-1

2-{[1-(2-methoxypyridine-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B6462804
CAS No.: 2548989-03-1
M. Wt: 394.4 g/mol
InChI Key: HHCFPEORSPYZNT-UHFFFAOYSA-N
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Description

The compound 2-{[1-(2-methoxypyridine-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with a piperidin-4-yloxy group and a 1-methylpyrazole moiety. Such structural features are characteristic of kinase inhibitors and other bioactive molecules, as seen in analogs from patent literature and synthetic studies . Its synthesis likely involves multi-step reactions, such as coupling pyrimidine intermediates with substituted piperidines and pyrazole aldehydes, similar to methods described in and .

Properties

IUPAC Name

(2-methoxypyridin-4-yl)-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-25-13-16(12-24-25)15-10-22-20(23-11-15)29-17-4-7-26(8-5-17)19(27)14-3-6-21-18(9-14)28-2/h3,6,9-13,17H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCFPEORSPYZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=CC(=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(2-methoxypyridine-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N6O3C_{20}H_{22}N_{6}O_{3} with a molecular weight of 394.4 g/mol. The structure includes a pyrimidine core, a piperidine ring, and a methoxypyridine moiety, contributing to its unique properties that may influence its biological activity.

PropertyValue
Molecular FormulaC20H22N6O3C_{20}H_{22}N_{6}O_{3}
Molecular Weight394.4 g/mol
CAS Number2548989-03-1

Synthesis

The synthesis of this compound typically involves multiple steps, utilizing key reagents that facilitate the formation of the piperidinyl and pyrimidine structures. The synthetic route may include reactions such as nucleophilic substitutions and coupling reactions under controlled conditions to ensure high yields and purity.

The mechanism of action for this compound is hypothesized to involve binding to specific molecular targets, such as enzymes or receptors involved in critical biological pathways. This interaction may lead to inhibition or modulation of target activity, potentially impacting signaling pathways associated with diseases like cancer and inflammation.

Antitumor Activity

Recent studies have evaluated the antitumor activity of compounds structurally similar to this compound. For instance, pyrido[2,3-d]pyrimidines have been tested against various cancer cell lines, including NCI-H1975 and A549. These studies utilized assays such as the MTT assay to determine cytotoxicity:

CompoundCell LineIC50 (μM)% Inhibition at 0.1 μM
A5NCI-H1975>50<36.0
B7A5490.29790.3
B1NCI-H1975-96.70

These findings indicate that modifications in structure can significantly influence the biological activity of similar compounds.

Inhibitory Activity Against EGFR

The compound's potential as an epidermal growth factor receptor (EGFR) inhibitor has been explored through various assays assessing its ability to inhibit EGFR L858R/T790M kinase activity. The results indicated that certain derivatives exhibited promising inhibitory effects, suggesting that structural modifications could enhance their efficacy against specific cancer types.

Case Studies

In one notable study, researchers synthesized several derivatives of pyrimidine compounds and evaluated their cytotoxic effects on lung cancer cell lines. The introduction of N-methylpyrazole analogs was found to improve cellular activity significantly compared to other substituents:

  • B-series compounds , particularly those with N-methylpyrazole substitutions, showed enhanced selectivity and potency against cancer cells compared to their counterparts without these modifications.

Potential Applications

The biological activities exhibited by this compound suggest several potential applications:

Chemistry : As a building block for synthesizing more complex molecules.

Biology : Investigated for use as ligands in receptor binding studies.

Medicine : Explored for therapeutic effects against targets involved in cancer and inflammatory diseases.

Industry : Potential use in developing new materials with tailored properties for specific applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrimidine derivatives with piperidine/pyrrolidine and heteroaromatic substituents. Below is a comparative analysis with key analogs from literature and patents:

Structural Analogues in Patent Literature

  • 4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine (EP 1 808 168 B1):

    • Features a pyrazolo[3,4-d]pyrimidine core with a piperidinyloxy group and oxadiazole substituent.
    • The oxadiazole group may enhance metabolic stability compared to the target compound’s methoxypyridine carbonyl group.
    • Both compounds utilize piperidine linkers but differ in heterocyclic substitution patterns .
  • 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine :

    • Contains a piperazinyl-pyrimidine backbone with a benzodioxolylmethyl group.
    • The absence of a pyrazole substituent and the use of piperazine instead of piperidine reduce structural overlap with the target compound. However, both share a pyrimidine core linked to nitrogen-containing rings .

Pyrimidine Derivatives with Thiazole and Morpholine Substituents

  • 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile: Substituted with a thiazole ring and morpholine-carbonyl group.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent R1 (Position 2) Substituent R2 (Position 5) Notable Features Reference
2-{[1-(2-Methoxypyridine-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine Pyrimidine Piperidin-4-yloxy (2-methoxypyridine-4-carbonyl) 1-Methyl-1H-pyrazol-4-yl Potential kinase inhibitor scaffold
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Piperidin-4-yloxy (3-isopropyl-oxadiazole) N/A Oxadiazole enhances metabolic stability
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine Pyrimidine Piperazin-1-yl (benzodioxolylmethyl) N/A Piperazine linker for improved solubility
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile Pyrimidine 3-(Morpholine-4-carbonyl)phenylamino 4-Methyl-2-(methylamino)thiazol-5-yl Thiazole and morpholine for electronic effects

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for analogous pyrimidine derivatives, such as coupling halogenated pyrimidines with piperidine intermediates under basic conditions .
  • Structure-Activity Relationships (SAR) :
    • The 2-methoxypyridine-4-carbonyl group may improve binding to kinase ATP pockets compared to simpler acyl substituents.
    • The 1-methylpyrazole at position 5 is a common pharmacophore in kinase inhibitors, as seen in and .
  • Computational Insights: Graph-based comparison methods () highlight that minor substituent changes (e.g., oxadiazole vs. pyridine carbonyl) significantly alter physicochemical properties and bioavailability .

Preparation Methods

Nitrogen Oxidation and Etherification

The synthesis of 2-methoxypyridine derivatives is detailed in CN103724256A . Starting with 2-chloropyridine , nitrogen oxidation is achieved using hydrogen peroxide (H2O2H_2O_2) in a mixture of glacial acetic acid and sulfuric acid at 80°C. This yields 2-chloropyridine-N-oxide with >95% purity after extraction and drying. Subsequent etherification with methanol and sodium methoxide (NaOMeNaOMe) under reflux forms 2-methoxypyridine-N-oxide (94.2% purity).

StepReagents/ConditionsYieldPurity
Nitrogen OxidationH2O2H_2O_2, H2SO4H_2SO_4, 80°C89%>95%
EtherificationNaOMeNaOMe, MeOH, reflux75%94.2%

Piperidin-4-Yloxy Linker Preparation

Piperidine Functionalization

CN104592198A describes the synthesis of piperidine derivatives via bromination and coupling. Starting with 2-methylpyrimidine , bromination at position 5 using bromine (Br2Br_2) in acetic acid yields 5-bromo-2-methylpyrimidine . Subsequent coupling with N-benzyl piperidone under lithium-halogen exchange conditions forms 1-benzyl-4-(2-methylpyrimidin-5-yl)piperidin-4-ol .

Hydroxyl Group Activation

The 4-hydroxy group on piperidine is activated for nucleophilic substitution. Treatment with a strong base (e.g., NaHNaH) and a leaving group introducer (e.g., TsClTsCl) generates a tosylate intermediate, which can later participate in SN2 reactions with the pyrimidine core.

Key Data :

StepReagents/ConditionsYield
BrominationBr2Br_2, CH3COOHCH_3COOH, reflux82%
Piperidine Couplingnn-BuLi, THF, -78°C68%

Synthesis of 5-(1-Methyl-1H-Pyrazol-4-Yl)Pyrimidine Core

Pyrazole Ring Formation

CN112574111A outlines a method for synthesizing 1-methylpyrazole derivatives. Reacting dimethyl malonate with dimethylformamide (DMFDMF) and dimethyl sulfate (Me2SO4Me_2SO_4) under basic conditions generates a β-keto ester intermediate. Cyclization with methylhydrazine (CH3NHNH2CH_3NHNH_2) forms 1-methyl-5-hydroxypyrazole with minimized isomer formation.

Pyrimidine-Pyrazole Coupling

A Suzuki-Miyaura cross-coupling between 5-bromopyrimidine and 1-methylpyrazole-4-boronic acid introduces the pyrazole moiety. Catalysis by Pd(PPh3)4Pd(PPh_3)_4 in a Na2CO3Na_2CO_3/dioxane/water system at 80°C achieves this transformation.

Key Data :

StepReagents/ConditionsYield
Pyrazole CyclizationCH3NHNH2CH_3NHNH_2, EtOH, 60°C78%
Suzuki CouplingPd(PPh3)4Pd(PPh_3)_4, Na2CO3Na_2CO_385%

Final Assembly of the Target Compound

Amide Bond Formation

The 2-methoxypyridine-4-carbonyl chloride is coupled with the piperidin-4-amine derivative using HOBtHOBt/EDCEDC in dichloromethane (CH2Cl2CH_2Cl_2) to form the amide linkage.

Oxy Linkage Installation

The hydroxyl-activated piperidine intermediate undergoes nucleophilic substitution with the 5-(1-methylpyrazol-4-yl)pyrimidin-2-ol under basic conditions (K2CO3K_2CO_3, DMF, 80°C).

Key Data :

StepReagents/ConditionsYield
Amide CouplingHOBtHOBt, EDCEDC, CH2Cl2CH_2Cl_272%
Ether FormationK2CO3K_2CO_3, DMF, 80°C65%

Optimization Challenges and Solutions

  • Regioselectivity in Pyrimidine Functionalization : Directed ortho-metalation (DoM) strategies using LDALDA ensure precise bromination at position 5.

  • Isomer Control in Pyrazole Synthesis : Steric hindrance from the methyl group in methylhydrazine favors 1-methyl-4-substituted pyrazole formation.

  • Catalytic Hydrogenation for Deprotection : Palladium on carbon (Pd/CPd/C) under H2H_2 removes benzyl protecting groups without affecting other functionalities .

Q & A

Q. What are the critical steps for optimizing the synthetic yield of this compound, and how do reaction conditions influence purity?

The synthesis involves multi-step reactions, including coupling of the piperidin-4-yloxy pyrimidine core with the 2-methoxypyridine-4-carbonyl and 1-methylpyrazole moieties. Key parameters include:

  • Temperature control : Elevated temperatures (e.g., 80–100°C) for amide bond formation, but lower temperatures (0–25°C) for sensitive intermediates to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for acid-catalyzed steps to minimize hydrolysis .
  • Catalysts : Use of coupling agents like HATU or EDCI for efficient amidation, with monitoring via TLC or HPLC to track progress .

Q. What methodologies are recommended for structural elucidation using X-ray crystallography?

For crystallographic refinement:

  • Use SHELXL for small-molecule refinement, leveraging its robust handling of displacement parameters and hydrogen bonding networks .
  • Collect high-resolution data (≤ 1.0 Å) to resolve potential disorder in the piperidine or pyrazole rings. Apply restraints for flexible moieties (e.g., methoxy groups) during refinement .
  • Validate with R-factor convergence (< 5%) and residual electron density analysis .

Q. How can researchers identify preliminary biological targets for this compound?

Initial screening involves:

  • In vitro assays : Test against kinase panels or GPCRs due to structural similarity to kinase inhibitors (e.g., pyrimidine-based scaffolds) .
  • Docking studies : Use software like AutoDock Vina to predict binding to ATP-binding pockets or allosteric sites, guided by analogs with known activity (e.g., 4-{[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine derivatives) .

Advanced Research Questions

Q. How can synthetic impurities be resolved, and what analytical techniques are essential?

Impurities often arise from incomplete coupling or oxidation byproducts. Mitigation strategies include:

  • Chromatographic purification : Preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to isolate isomers or unreacted intermediates .
  • Spectroscopic analysis : 19F NMR^{19}\text{F NMR} (if fluorinated analogs exist) or HSQC for structural confirmation of regioisomers .

Q. What experimental approaches address contradictory bioactivity data across cell lines?

Discrepancies may stem from off-target effects or assay conditions. Resolve via:

  • Structure-activity relationship (SAR) studies : Systematically modify the pyrimidine core or substituents (e.g., methoxy vs. ethoxy) to isolate pharmacophore contributions .
  • Orthogonal assays : Combine cell viability (MTT), apoptosis (Annexin V), and target engagement (e.g., Western blot for kinase inhibition) to confirm mechanism .

Q. How can computational modeling predict ADMET properties for preclinical development?

Use tools like SwissADME or Schrodinger’s QikProp to assess:

  • Lipophilicity (LogP ~3.5–4.0) and solubility (< 50 µM in aqueous buffer), critical for bioavailability .
  • Metabolic stability : Cytochrome P450 inhibition risks (e.g., CYP3A4) due to the methoxypyridine moiety .
  • Toxicity alerts : Check for PAINS motifs (e.g., reactive thiols) absent in this compound .

Q. What strategies improve crystallographic data quality for flexible regions of the molecule?

Address disorder in the piperidine or pyrazole rings by:

  • Low-temperature data collection (100 K) to reduce thermal motion .
  • TWINLAW in SHELXL for handling twinned crystals, common with elongated molecular shapes .
  • Partial occupancy refinement for alternative conformers of the methoxy group .

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